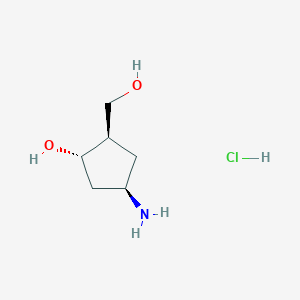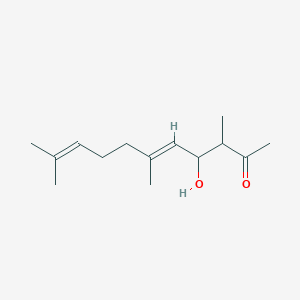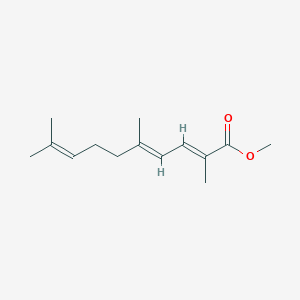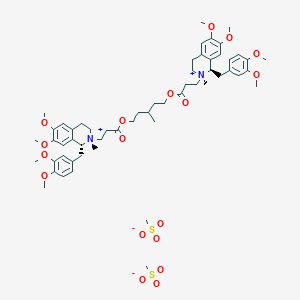
(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of enantiomerically pure cyclopentane derivatives, including those related to (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride, has been efficiently achieved from natural amino acids such as L-aspartic acid. These methods demonstrate the utility of amino acids as chiral precursors for the construction of complex cyclopentane structures, illustrating a concise total synthesis pathway for these compounds with significant biological activities (Rapoport et al., 2003).
Molecular Structure Analysis
The molecular structure of related amino-alcohol ligands has been extensively studied, showcasing the synthesis and solid-state structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts. These studies reveal the ligand's conformation and its ability (or lack thereof) to pre-organize for coordinating metal ions, providing insights into the structural characteristics of cyclopentane-based ligands (De Sousa et al., 2010).
Chemical Reactions and Properties
Cyclopentane derivatives exhibit a variety of chemical reactions, including cycloaddition and functionalization reactions that highlight their versatility. For instance, cyclopentanetriols, closely related structures, have shown to be potent glycosidase inhibitors, reflecting the chemical reactivity of the cyclopentane moiety in synthesizing biologically active molecules (Greul et al., 2001).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride are not readily available, related cyclopentane derivatives' physical properties, such as solubility, melting points, and crystal structures, have been reported. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its application in synthesis and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of cyclopentane derivatives, including reactivity, stability, and functional group transformations, are of significant interest. Studies on the synthesis of amino acids and esters based on cyclopentane carboxylic acid highlight the compound's ability to undergo various chemical transformations, enabling the creation of a wide range of derivatives with potential pharmacological activities (Arustamyan et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Precursor Role
- Precursor in Antiviral and Antineoplastic Agents : The compound is synthesized from L-aspartic acid and serves as an isostere of ribose. It's used to construct nucleoside analogs with antiviral and antineoplastic activities, as exemplified by the synthesis of (+)-4'-deoxycarbapentostatin nucleoside (Rapoport, Chen, Mohareb, Ahn, Sim, & Ho, 2003).
- Intermediate in Synthesis : The compound acts as an intermediate for preparing other important analogues, such as a carbocyclic analogue of β-2-deoxyribosylamine, demonstrating its utility in medicinal chemistry (Martin von Meltzer, Marsch, Carell, & Harms, 2005).
Biological Activity and Inhibition
- Inhibition of β-Glucosidases : Derivatives of this compound have been found to inhibit β-glucosidases, suggesting its role as a protonated β-glucoside analogue (Boss, Leroy, Blaser, & Reymond, 2000).
- Role in Pharmacological Chaperones : N-Functionalized derivatives act as pharmacological chaperones for GM1-gangliosidosis-associated lysosomal acid β-galactosidase, representing a new structural type of chaperones for this lysosomal storage disease (Schalli, Weber, Tysoe, Pabst, Thonhofer, Paschke, Stütz, Tschernutter, Windischhofer, & Withers, 2017).
Medicinal Chemistry Applications
- Synthesis of Anticonvulsants : The compound's derivatives have been synthesized and studied for anticonvulsant activities, demonstrating its potential in neuropharmacology (Arustamyan, Markaryan, Aghekyan, Nazaryan, Hakobyan, Paronikyan, & Minasyan, 2019).
- Design of Pro-Pro Mimetics : Novel Pro-Pro mimetics, using a cyclopentane carboxylic acid linked to a pyrrolidine residue, have been synthesized, showcasing the potential of cyclopentane derivatives in peptide mimetic design (Garsi, Aguiar, & Hanessian, 2021).
Propiedades
IUPAC Name |
(1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYICTWRBPHOSE-JMWSHJPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1CO)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)